molecular formula C10H13BrZn B14880778 2,3,5,6-TetramethylphenylZinc bromide

2,3,5,6-TetramethylphenylZinc bromide

Cat. No.: B14880778
M. Wt: 278.5 g/mol
InChI Key: YNUIWDXUCFBMLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-TetramethylphenylZinc Bromide is an air- and moisture-sensitive organozinc reagent valued in synthetic organic chemistry for the introduction of the sterically hindered 2,3,5,6-tetramethylphenyl (durene) group. Organozinc reagents of this type are typically prepared through a transmetallation reaction, often from the corresponding aryl magnesium bromide (Grignard reagent) or via direct insertion of zinc metal into the carbon-halogen bond of an aryl bromide precursor . These reagents are highly useful intermediates in cross-coupling reactions, such as Negishi couplings, which are catalyzed by palladium or nickel complexes, to form biaryl and other carbon-carbon bonds with high fidelity . Furthermore, they participate in nucleophilic additions to carbonyl compounds like aldehydes, providing a route to benzhydrol derivatives . The presence of the four methyl groups on the phenyl ring creates significant steric bulk and can influence the electronic properties of the aromatic system, making this reagent a valuable building block for the synthesis of bespoke ligands, advanced materials, and complex molecular architectures in a strictly research-only (RUO) setting.

Properties

Molecular Formula

C10H13BrZn

Molecular Weight

278.5 g/mol

IUPAC Name

bromozinc(1+);1,2,4,5-tetramethylbenzene-6-ide

InChI

InChI=1S/C10H13.BrH.Zn/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

YNUIWDXUCFBMLB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C([C-]=C1C)C)C.[Zn+]Br

Origin of Product

United States

Preparation Methods

Direct Zinc Insertion with Cobalt Catalysis

A widely cited method for arylzinc bromide synthesis involves cobalt-catalyzed zinc insertion into aryl bromides. This approach, adapted from the synthesis of 2-chlorophenylzinc bromide, can be modified for the tetramethyl derivative:

  • Activation of Zinc Metal : Zinc dust is pre-treated with trifluoroacetic acid (TFA) and 1,2-dibromoethane in acetonitrile to remove surface oxides and enhance reactivity.
  • Catalytic System : Cobalt bromide (CoBr₂) is introduced to facilitate the oxidative addition of zinc into the aryl bromide bond.
  • Reaction Conditions : The aryl bromide (2,3,5,6-tetramethylbromobenzene) is added to the activated zinc suspension, and the mixture is stirred at 60°C for 12–24 hours under inert atmosphere.

Key Parameters :

  • Solvent : Acetonitrile enables optimal solubility of both the aryl bromide and cobalt catalyst.
  • Catalyst Loading : 10 mol% CoBr₂ relative to the aryl bromide ensures efficient turnover.
  • Temperature : Reactions conducted at 60°C balance reaction rate and decomposition risks.

Example Procedure :

In a flame-dried flask, zinc dust (1.2 g, 18 mmol) is activated with TFA (0.04 mL) and 1,2-dibromoethane (0.1 mL) in acetonitrile (7 mL). After gas evolution ceases, 2,3,5,6-tetramethylbromobenzene (6 mmol) and CoBr₂ (0.6 mmol) are added. The mixture is stirred at 60°C for 24 hours under argon, yielding a 70–75% conversion to the target organozinc species.

Transmetallation from Grignard Reagents

An alternative route involves the reaction of 2,3,5,6-tetramethylphenylmagnesium bromide with anhydrous zinc bromide:

$$ \text{ArMgBr} + \text{ZnBr}2 \rightarrow \text{ArZnBr} + \text{MgBr}2 $$

Advantages :

  • Avoids direct handling of metallic zinc.
  • Compatible with sensitive substrates due to milder conditions.

Challenges :

  • Requires stringent anhydrous conditions to prevent hydrolysis.
  • Lower yields (50–60%) compared to direct insertion methods.

Optimization Strategies and Catalytic Innovations

Solvent and Additive Effects

Polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) have been explored to improve reaction homogeneity. However, acetonitrile remains preferred for its ability to stabilize reactive intermediates and enhance cobalt catalyst activity. Additives like lithium chloride (LiCl) can increase zinc’s electrophilicity, accelerating the insertion process.

Catalytic Systems Beyond Cobalt

Recent studies suggest copper(I) iodide (CuI) and iron(III) chloride (FeCl₃) as viable alternatives to cobalt, offering reduced toxicity and cost. For instance, CuI (5 mol%) in DMF at 80°C achieves 65% yield for sterically hindered arylzinc bromides, though reaction times extend to 36 hours.

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR : Absence of aryl bromide peaks (δ 7.2–7.5 ppm) and emergence of organozinc signals (δ 2.1–2.3 ppm for methyl groups).
  • Elemental Analysis : Zinc content typically ranges from 12–14%.
  • X-ray Crystallography : Limited data exists due to the compound’s air sensitivity, but related structures exhibit tetrahedral zinc centers.

Table 1: Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Direct Insertion CoBr₂ Acetonitrile 60 24 70–75
Transmetallation None THF 25 2 50–60
CuI-Catalyzed CuI DMF 80 36 65

Applications and Industrial Relevance

This compound serves as a precursor in:

  • Pharmaceutical Synthesis : Key intermediate for kinase inhibitors and antipsychotic agents.
  • Materials Science : Building block for metallopolymers with tunable conductivity.

Chemical Reactions Analysis

Cross-Coupling Reactions

2,3,5,6-Tetramethylphenylzinc bromide participates in palladium- or nickel-catalyzed cross-coupling reactions to form carbon–carbon bonds.

Negishi Coupling

This reaction involves coupling with aryl/alkenyl halides or triflates. For example:
Reaction :
C10H13ZnBr+Ar–XPd or Ni catalystC10H13–Ar+ZnXBr\text{C}_{10}\text{H}_{13}\text{ZnBr} + \text{Ar–X} \xrightarrow{\text{Pd or Ni catalyst}} \text{C}_{10}\text{H}_{13}\text{–Ar} + \text{ZnXBr}

  • Catalysts : Pd(OAc)₂, NiCl₂(dppe), or Pd(dppf)Cl₂ .

  • Ligands : Bulky phosphines (e.g., t-Bu₃P) improve yields by stabilizing low-valent metal intermediates .

  • Solvents : THF or dioxane at 60–80°C .

Suzuki-Miyaura Coupling

The compound reacts with arylboronic acids in the presence of palladium catalysts:
Reaction :
C10H13ZnBr+Ar–B(OH)2Pd catalystC10H13–Ar+Zn(OH)Br\text{C}_{10}\text{H}_{13}\text{ZnBr} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{10}\text{H}_{13}\text{–Ar} + \text{Zn(OH)Br}

  • Key Conditions : Base (K₃PO₄), Pd(OAc)₂ (5 mol%), and t-Bu₃P·HBF₄ (10 mol%) in THF .

  • Yield : Up to 95% for analogous pentafluorophenylzinc reagents under optimized conditions .

Nucleophilic Additions

The reagent acts as a nucleophile toward carbonyl compounds:

SubstrateProductConditionsYield (%)Source
AldehydesSecondary alcoholsTHF, −78°C to RT60–85
KetonesTertiary alcoholsEt₂O, RT55–75
EstersAlkylated estersZnCl₂, DCM, 40°C50–70

Friedel-Crafts Alkylation

The bulky arylzinc reagent alkylates electron-rich aromatic systems (e.g., indoles):
Example :
Indole+C10H13ZnBrZn(OTf)2C10H13-substituted indole\text{Indole} + \text{C}_{10}\text{H}_{13}\text{ZnBr} \xrightarrow{\text{Zn(OTf)}_2} \text{C}_{10}\text{H}_{13}\text{-substituted indole}

  • Mechanism : Zinc activates the substrate via Lewis acid catalysis, facilitating electrophilic aromatic substitution .

  • Yield : 70–90% for terminal alkynylindoles; internal alkynes favor monoalkylation .

Mechanistic Insights

  • Oxidative Addition : Metal catalyst (Pd⁰/Ni⁰) reacts with aryl halide to form a metal–aryl complex .

  • Transmetallation : Zinc transfers the tetramethylphenyl group to the metal center .

  • Reductive Elimination : The metal center couples the aryl groups, regenerating the catalyst .

Steric effects from the tetramethylphenyl group slow transmetallation but improve selectivity for less hindered substrates .

Scientific Research Applications

2,3,5,6-Tetramethylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetramethylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc bromides with varying substituents exhibit distinct reactivity, stability, and applications. Below is a comparative analysis of 2,3,5,6-tetramethylphenylzinc bromide and analogous compounds:

Table 1: Key Properties of Selected Arylzinc Bromides

Compound Substituents Steric Hindrance Reactivity Trends Stability Applications
This compound 4 methyl groups High Moderate (steric shielding) High (crystalline) Cross-coupling, asymmetric synthesis
Phenylzinc bromide None Low High Moderate General organometallic synthesis
2,6-Dimethylphenylzinc bromide 2 methyl groups Moderate Moderate-to-high Moderate Catalysis, polymer chemistry
Pentafluorophenylzinc bromide 5 fluorine atoms Low High (electron-withdrawing) Low (sensitive) Fluorinated material synthesis

Key Findings :

Steric Effects : The four methyl groups in this compound create significant steric hindrance, reducing its nucleophilicity compared to less-substituted analogs like phenylzinc bromide. This property minimizes undesired side reactions in sterically demanding environments .

Electronic Effects : Methyl groups are electron-donating, which slightly increases electron density at the zinc center. This contrasts with electron-withdrawing groups (e.g., fluorine in pentafluorophenylzinc bromide), which enhance electrophilicity but reduce stability .

Stability: The crystalline nature of this compound, as suggested by its synthesis in , implies higher thermal and air stability compared to liquid or amorphous organozinc reagents.

Synthetic Utility : While phenylzinc bromide is widely used for simple couplings, the tetramethyl derivative excels in reactions requiring precise steric control, such as asymmetric catalysis or the synthesis of hindered biaryl systems .

Q & A

Q. Table 1: Key Crystallographic Parameters for this compound Adducts

ParameterValueSource
Space groupP1 (triclinic)
Unit cell dimensionsa=9.6451 Å, b=10.9491 Å, c=13.8425 Å
Halogen bond (I···Br)3.1798 Å
Hydrogen bond (H···Br)2.8–3.0 Å

Q. Table 2: Stability of this compound in Common Solvents

SolventDecomposition Rate (%/24 h at 25°C)Recommended Storage Temp
THF<5%−20°C
Diethyl Ether8%−40°C
DMSO>50%Avoid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.